Flunarizine

Vue d'ensemble

Description

Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used for the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .

Méthodes De Préparation

Flunarizine can be synthesized through various methods. One common method involves the reaction of cinnarizine with difluorobenzhydryl chloride in the presence of a base. The reaction conditions typically include a solvent such as acetonitrile and a base like sodium hydroxide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Flunarizine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. .

Applications De Recherche Scientifique

Flunarizine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving calcium channel blockers.

Biology: this compound is used to study the effects of calcium entry blockers on cellular processes.

Medicine: It is extensively researched for its efficacy in migraine prophylaxis, treatment of vertigo, and as an adjuvant in epilepsy therapy

Industry: This compound is used in the formulation of various pharmaceutical products.

Mécanisme D'action

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparaison Avec Des Composés Similaires

Flunarizine is often compared with other calcium channel blockers such as cinnarizine, verapamil, and diltiazem. Unlike these compounds, this compound has a long plasma half-life and can be administered once daily. It also has additional properties such as antihistamine and serotonin receptor blocking activities, which make it unique .

Similar Compounds

- Cinnarizine

- Verapamil

- Diltiazem

Activité Biologique

Flunarizine is a selective calcium entry blocker primarily used in the prophylaxis of migraines and for treating vestibular disorders. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, therapeutic efficacy, and adverse effects. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound operates mainly as a calcium channel blocker, inhibiting the influx of extracellular calcium through voltage-dependent calcium channels. This action results in:

- Vasodilation : By reducing intracellular calcium levels, this compound causes dilation of coronary and systemic arteries, leading to increased oxygen delivery to myocardial tissue and decreased peripheral resistance .

- Neurological Effects : It also exhibits properties as a calmodulin antagonist and a histamine H1 receptor blocker, contributing to its efficacy in migraine prophylaxis .

Pharmacokinetics

- Absorption : Approximately 85% is absorbed following oral administration.

- Half-life : The drug has an exceptionally long half-life of about 18 days, allowing for once-daily dosing .

- Protein Binding : this compound is highly protein-bound (99%), which affects its distribution and elimination .

Therapeutic Efficacy

This compound has been evaluated in various clinical settings, particularly for migraine prophylaxis. The following table summarizes key findings from clinical trials:

| Study Type | Population | Dosage | Efficacy Outcome | Side Effects |

|---|---|---|---|---|

| Randomized Clinical Trial | 150 migraine patients | 5 mg/day | 66.7% reduction in headache frequency | Weight gain (0.6 kg) |

| Double-blind Crossover Trial | 70 children with migraines | 5 mg/day | Significant reduction in headache frequency and duration | Daytime sedation, weight gain |

| Observational Study | Vestibular migraine patients | 5-10 mg/day | 90% reported symptomatic improvement | Mild sedation |

Case Studies

- Migraine Prophylaxis : A study involving 150 patients demonstrated that this compound significantly reduced the monthly frequency of migraines by over 50% in two-thirds of participants after one year of treatment .

- Vestibular Migraine : In another study, 90% of patients reported improvement in symptoms when treated with this compound compared to only 32% on alternative medications .

Adverse Effects

While this compound is generally well-tolerated, it can lead to several side effects:

Propriétés

IUPAC Name |

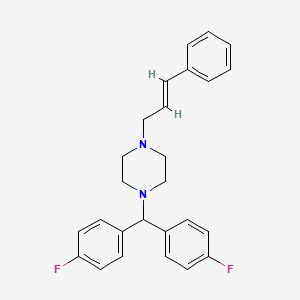

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANXXCATUTDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860646 | |

| Record name | 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40218-96-0 | |

| Record name | 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40218-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.